3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol
Overview
Description
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol is a heterocyclic compound with the molecular formula C11H8N2O. It is a member of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a naphthyridine ring system attached to a propargyl alcohol moiety, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,5-naphthyridine and propargyl alcohol.
Reaction Conditions: The key step involves the coupling of 1,5-naphthyridine with propargyl alcohol under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The naphthyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
- 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol
- 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
Uniqueness
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol is unique due to its naphthyridine ring system, which imparts distinct electronic and steric properties compared to other similar compounds . This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Properties
IUPAC Name |
3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-6-2-3-9-7-11-10(13-8-9)4-1-5-12-11/h1,4-5,7-8,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXJOBJORBUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#CCO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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